molecular formula C35H56O10 B136280 Cimiside A CAS No. 152685-90-0

Cimiside A

Cat. No. B136280
M. Wt: 636.8 g/mol
InChI Key: JKPGINPCCVKTKQ-NCOMMUCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cimiside A is a natural compound that is extracted from the roots of the Cimicifuga species. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In recent years, there has been an increasing interest in studying the potential therapeutic applications of Cimiside A, particularly in the field of cancer research.

Mechanism Of Action

The mechanism of action of Cimiside A in cancer cells is not fully understood. However, it has been suggested that Cimiside A may exert its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of certain signaling pathways involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

Cimiside A has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been shown to modulate the activity of certain enzymes and transcription factors involved in cellular metabolism and gene expression.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Cimiside A in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, one of the main limitations is the difficulty in obtaining sufficient quantities of pure Cimiside A for use in experiments.

Future Directions

There are several areas of future research that could be explored in relation to Cimiside A. These include:
1. Further studies to elucidate the mechanism of action of Cimiside A in cancer cells.
2. Investigation of the potential of Cimiside A as a therapeutic agent for other diseases, such as neurodegenerative disorders.
3. Development of more efficient methods for synthesizing Cimiside A.
4. Exploration of the potential of Cimiside A in combination with other anti-cancer agents.
5. Investigation of the potential of Cimiside A in treating drug-resistant cancers.
In conclusion, Cimiside A is a natural compound with promising therapeutic potential in cancer research. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of medicine.

Scientific Research Applications

Cimiside A has been extensively studied for its potential therapeutic applications in cancer research. In vitro studies have shown that Cimiside A can inhibit the growth and proliferation of a wide range of cancer cells, including breast, lung, liver, and colon cancer cells. In vivo studies have also demonstrated that Cimiside A can significantly reduce tumor growth in animal models.

properties

CAS RN

152685-90-0

Product Name

Cimiside A

Molecular Formula

C35H56O10

Molecular Weight

636.8 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2,16-dihydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C35H56O10/c1-16-12-18-26(30(4,5)41)45-35(44-18)25(16)32(7)21(37)13-34-15-33(34)11-10-22(43-27-24(39)23(38)17(36)14-42-27)29(2,3)19(33)8-9-20(34)31(32,6)28(35)40/h16-28,36-41H,8-15H2,1-7H3/t16-,17-,18-,19+,20+,21-,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1

InChI Key

JKPGINPCCVKTKQ-NCOMMUCESA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)O2)C(C)(C)O

SMILES

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)O)C)O2)C(C)(C)O

Canonical SMILES

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)O)C)O2)C(C)(C)O

synonyms

12-hydroxycimigenol-3-O-xylopyranoside
cimiside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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